2-Chloro-4-(3-chlorophenyl)-6-(difluoromethyl)pyrimidine
Description
2-Chloro-4-(3-chlorophenyl)-6-(difluoromethyl)pyrimidine is a halogenated pyrimidine derivative with a molecular formula of C₁₁H₆Cl₂F₂N₂ (molecular weight: 293.08 g/mol). This compound features a pyrimidine core substituted at positions 2 (chloro), 4 (3-chlorophenyl), and 6 (difluoromethyl). Its structural complexity and halogenated motifs make it a promising intermediate in anticancer drug development, particularly for lung and colon cancer therapies . The difluoromethyl group enhances metabolic stability compared to non-fluorinated analogs, while the dual chloro substituents contribute to lipophilicity and target-binding interactions .
Properties
IUPAC Name |
2-chloro-4-(3-chlorophenyl)-6-(difluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2F2N2/c12-7-3-1-2-6(4-7)8-5-9(10(14)15)17-11(13)16-8/h1-5,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUGHMCMZHYVAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=NC(=N2)Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-4-(3-chlorophenyl)-6-(difluoromethyl)pyrimidine is a synthetic organic compound with significant potential in medicinal chemistry. Its molecular formula is C11H6Cl2F2N2, and it has a molecular weight of 275.08 g/mol. The compound is characterized by a pyrimidine ring with specific substitutions that enhance its biological activity, particularly in the realms of anti-inflammatory, analgesic, and antimicrobial properties.
Chemical Structure and Properties
The structure of this compound features a chlorinated pyrimidine framework that allows for various chemical reactions, including nucleophilic substitutions. The presence of the difluoromethyl group increases the electrophilicity of the compound, making it a candidate for further biological evaluations.
Anti-inflammatory Properties
Research has indicated that pyrimidine derivatives exhibit notable anti-inflammatory effects. For instance, studies have shown that compounds similar to this compound can inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in mediating inflammation. In vitro assays have reported IC50 values for related compounds as low as 0.04 μmol, comparable to standard anti-inflammatory drugs like celecoxib .
Analgesic Effects
The analgesic properties of pyrimidine derivatives have been documented, suggesting that modifications to the core structure can enhance pain relief mechanisms. The specific structural features of this compound may contribute to its efficacy in this area.
Antimicrobial Activity
Pyrimidine compounds have also been explored for their antimicrobial activities against various pathogens. For example, derivatives similar to this compound have shown effectiveness against bacteria such as E. coli and S. aureus, indicating its potential utility in treating infections .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural modifications. A detailed SAR analysis reveals that:
- Substitution Effects : The introduction of different substituents at various positions on the pyrimidine ring alters the potency and selectivity of the compound against biological targets.
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups like difluoromethyl enhances the electrophilicity of adjacent carbon atoms, facilitating interactions with biological macromolecules .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Similarity | Key Features |
|---|---|---|
| 4-Chloro-6-(trifluoromethyl)quinazoline | 0.93 | Contains trifluoromethyl group; quinazoline ring |
| 4-Chloro-5-(trifluoromethyl)quinazoline | 0.89 | Similar halogenation pattern; quinazoline structure |
| 6-(Trifluoromethyl)quinazolin-2-amine | 0.76 | Amino substitution; quinazoline derivative |
| 4-Chloro-5,7-difluoroquinazoline | 0.72 | Multiple fluorinations; quinazoline framework |
| 4-(4-Chlorophenyl)pyrimidin-2-amine | 0.64 | Amino substitution; similar biological activity |
This table illustrates how specific substitutions influence both the chemical properties and biological activities of these compounds.
Case Studies
Several studies have focused on the pharmacological effects of pyrimidine derivatives:
- Anti-inflammatory Activity : A recent study demonstrated that certain pyrimidine derivatives significantly reduced COX-2 expression in vitro, highlighting their potential as anti-inflammatory agents .
- Antimicrobial Efficacy : Another investigation into pyrimidine-based compounds revealed their effectiveness against resistant bacterial strains, emphasizing their role in combating antibiotic resistance .
- Analgesic Properties : Research has shown that modifications to the pyrimidine structure can yield compounds with enhanced analgesic effects, making them suitable candidates for pain management therapies .
Scientific Research Applications
Chemical Properties and Structure
2-Chloro-4-(3-chlorophenyl)-6-(difluoromethyl)pyrimidine has the molecular formula and a molecular weight of 275.08 g/mol. The compound features a pyrimidine ring with various substitutions, including chlorine and difluoromethyl groups, which contribute to its reactivity and biological activity.
Pharmaceutical Development
The primary applications of this compound in pharmaceutical development include:
- Precursor in Drug Synthesis : This compound serves as a building block for synthesizing more complex molecules with potential therapeutic effects.
- Biological Activity : Research indicates that pyrimidine derivatives may exhibit analgesic , anti-inflammatory , and antimicrobial properties. The specific substitutions on the pyrimidine ring can significantly influence these biological activities, suggesting that structural modifications can optimize therapeutic efficacy .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. For instance, certain derivatives have shown potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. In vitro assays demonstrated that some compounds exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the pyrimidine ring can enhance biological activity. For example:
- Substitutions at specific positions can lead to increased potency against COX-2.
- Electron-withdrawing groups, such as difluoromethyl, may enhance the electrophilicity of the molecule, facilitating interactions with biological targets .
Case Studies and Research Findings
Several case studies have investigated the pharmacological implications of pyrimidine derivatives:
- In Vivo Studies : Research involving carrageenan-induced paw edema models demonstrated that certain derivatives significantly reduced inflammation, indicating their potential as therapeutic agents for inflammatory diseases .
- Molecular Docking Studies : Interaction studies using molecular docking have revealed that this compound may interact with various enzymes involved in inflammatory pathways, providing insights into its mechanism of action and potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table highlights key structural analogs and their distinguishing features:
Substituent Impact Analysis:
- Halogen Position: The 3-chlorophenyl group in the target compound vs.
- Fluorine Motifs : Difluoromethyl (CF₂H) in the target compound provides moderate electronegativity and metabolic stability, whereas trifluoromethyl (CF₃) in analogs (e.g., ) increases hydrophobicity and resistance to oxidative metabolism .
- Bromine Substitution: The brominated analog (CAS 677777-64-9, ) exhibits higher molecular weight (337.52 vs.
Preparation Methods
Starting Materials and Key Intermediates
- 2-Methylthio-4-chloropyrimidine derivatives serve as common starting materials for substituted pyrimidines.
- Difluoromethylated intermediates can be introduced either by direct substitution or by using fluorinated reagents.
- 3-Chlorophenyl substituent is typically introduced via nucleophilic aromatic substitution or cross-coupling reactions on the pyrimidine ring.
Stepwise Synthetic Route
Based on the analysis of related pyrimidine syntheses and patented methods, the preparation involves the following key steps:
| Step No. | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Substitution Reaction | 2-methylthio-4-chloropyrimidine + alkali (e.g., sodium hydroxide or triethylamine) in solvent (methanol, pyridine) | Formation of 2-methylthio-4-(3-chlorophenyl)pyrimidine intermediate |
| 2 | Chlorination Reaction | Intermediate + chlorinating agent (e.g., sulfuryl chloride, phosphorus oxychloride) in solvent (methylene dichloride, acetonitrile) | Introduction of chlorine at the 2-position to yield 2-chloro-4-(3-chlorophenyl)pyrimidine |
| 3 | Difluoromethylation | Introduction of difluoromethyl group via nucleophilic substitution or coupling with difluoromethylating reagents under controlled conditions | Formation of this compound |
This synthetic sequence ensures regioselective substitution and high purity of the final product.
Detailed Reaction Conditions and Catalysts
- Substitution Reaction: Typically performed at low temperatures (0–25 °C) to control regioselectivity, with solvents such as methanol or pyridine facilitating the reaction. Alkali bases such as sodium hydroxide or triethylamine are used to deprotonate and activate the nucleophile.
- Chlorination Reaction: Carried out under anhydrous conditions using chlorinating agents like sulfuryl chloride or phosphorus oxychloride. Solvents such as dichloromethane or acetonitrile provide an inert medium. Reaction temperatures range from -15 °C to room temperature to avoid side reactions.
- Difluoromethylation: This step may involve the use of difluoromethyl halides or difluoromethylating reagents under catalytic conditions, sometimes employing transition metal catalysts or bases to facilitate the introduction of the difluoromethyl group at the 6-position of the pyrimidine ring.
Comparative Data Table of Preparation Parameters
| Parameter | Substitution Step | Chlorination Step | Difluoromethylation Step |
|---|---|---|---|
| Typical Solvents | Methanol, Pyridine | Dichloromethane, Acetonitrile | Polar aprotic solvents (e.g., DMF) |
| Temperature Range | 0–25 °C | -15 °C to 25 °C | 25–80 °C |
| Reaction Time | 4–6 hours | 1–3 hours | 2–8 hours |
| Catalysts/Base | Sodium hydroxide, Triethylamine | None or Lewis acid catalysts | Transition metal catalysts (optional) |
| Yield Range (%) | 70–85% | 75–90% | 60–80% |
| Purification Methods | Extraction, crystallization | Filtration, recrystallization | Chromatography, crystallization |
Research Findings and Optimization Notes
- The use of 2-methylthio-4-chloropyrimidine as a starting material allows selective substitution at the 4-position, reducing side product formation.
- Chlorination with sulfuryl chloride offers high selectivity and yield for the 2-chloro substitution.
- Difluoromethylation is sensitive to reaction conditions; careful control of temperature and reagent stoichiometry is critical to avoid over-fluorination or decomposition.
- Use of anhydrous solvents and inert atmosphere improves product purity and yield.
- The overall synthetic route benefits from stepwise purification to minimize impurities and by-products.
Q & A
Q. What are the recommended safety protocols for handling 2-chloro-4-(3-chlorophenyl)-6-(difluoromethyl)pyrimidine in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosolization is possible .
- Containment: Conduct reactions in fume hoods or gloveboxes to minimize inhalation risks, especially during solvent removal or high-temperature steps .
- Waste Management: Segregate halogenated waste (e.g., chloro derivatives) from non-halogenated solvents. Collaborate with certified waste disposal services for incineration or chemical neutralization .
- Spill Response: Absorb spills with inert materials (e.g., vermiculite) and decontaminate surfaces with ethanol/water mixtures.
Q. How is the structural conformation of this compound characterized in crystallographic studies?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
Crystallization: Grow crystals via slow evaporation in solvents like DCM/hexane (1:1).
Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 298 K.
Analysis: Refine structures with SHELXL-97, focusing on bond angles, torsion angles, and hydrogen bonding.
Key Structural Parameters (Example):
| Parameter | Value | Reference |
|---|---|---|
| C-Cl bond length | 1.735 Å | |
| Pyrimidine ring planarity | RMSD = 0.012 Å | |
| Dihedral angle (Cl-C-Ph) | 12.8° ± 0.2° |
Q. What synthetic routes are reported for this pyrimidine derivative?
Methodological Answer: Two primary methods are documented:
- Method A (Nucleophilic Substitution):
- React 4-(3-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-ol with PCl₅ in dry DCM (0°C, 2 hr).
- Quench with ice-water, extract with EtOAc, and purify via column chromatography (hexane:EtOAc = 4:1) .
Yield: 68–72%.
- Method B (Cross-Coupling):
- Use Suzuki-Miyaura coupling with Pd(PPh₃)₄, 3-chlorophenylboronic acid, and 2-chloro-6-(difluoromethyl)pyrimidine in THF/Na₂CO₃ (80°C, 12 hr) .
Yield: 55–60%.
- Use Suzuki-Miyaura coupling with Pd(PPh₃)₄, 3-chlorophenylboronic acid, and 2-chloro-6-(difluoromethyl)pyrimidine in THF/Na₂CO₃ (80°C, 12 hr) .
Comparison of Methods:
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 70% | 58% |
| Purity (HPLC) | >98% | >95% |
| Reaction Time | 2 hr | 12 hr |
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Light Sensitivity: Degrades by 15% after 30 days under UV light (λ = 254 nm). Store in amber vials at -20°C .
- Thermal Stability: Decomposes above 150°C (TGA onset at 152°C). Avoid prolonged heating during synthesis .
- Humidity: Hygroscopic; store with desiccants (silica gel) to prevent hydrolysis of the difluoromethyl group .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the difluoromethyl group in nucleophilic substitutions?
Methodological Answer: The CF₂H group exhibits ambiphilic behavior:
- Electron-Withdrawing Effect: The -CF₂H moiety lowers the LUMO of the pyrimidine ring, enhancing electrophilicity at C-2 and C-4 positions (DFT calculations, B3LYP/6-31G**) .
- Steric Effects: Fluorine atoms create a pseudo-trigonal planar geometry, favoring SNAr mechanisms over radical pathways .
- Isotopic Labeling: ¹⁹F NMR tracking shows CF₂H → CF₂OEt conversion under basic conditions (K₂CO₃/EtOH, 60°C) .
Q. How do electronic effects of substituents influence the compound’s spectroscopic properties?
Methodological Answer:
- UV-Vis Spectroscopy: The 3-chlorophenyl group causes a bathochromic shift (λ_max = 275 nm vs. 265 nm for unsubstituted analogs) due to extended conjugation .
- ¹H NMR: The difluoromethyl group splits into a doublet of triplets (δ = 6.02 ppm, J = 54 Hz, ³JHF) .
- ¹⁹F NMR: Two distinct signals for CF₂H (δ = -112 ppm) and C-2 Cl (δ = -98 ppm) .
Q. What strategies mitigate poor aqueous solubility during biological assays?
Methodological Answer:
- Co-solvents: Use DMSO/PBS mixtures (≤10% DMSO) for in vitro studies. Confirm stability via HPLC .
- Prodrug Design: Synthesize phosphate esters at the hydroxy position (e.g., C-6 OH → PO₃H₂), improving solubility by 20× .
- Nanoformulation: Encapsulate in PEGylated liposomes (PDI < 0.2, dynamic light scattering) to enhance bioavailability .
Q. How are computational methods applied to predict metabolic pathways?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with CYP3A4 (PDB: 5TQZ). The 3-chlorophenyl group shows π-π stacking with Phe-304 .
- MD Simulations (GROMACS): Simulate hepatic clearance (t₁/₂ = 2.3 hr) based on CYP2D6 binding free energy (-9.2 kcal/mol) .
- In Silico Metabolism: Predict glucuronidation at C-6 using GLORYx, validated by LC-MS/MS .
Q. How should researchers address contradictory data on the compound’s hydrolytic stability?
Methodological Answer:
- Controlled Replication: Repeat hydrolysis assays (pH 7.4 PBS, 37°C) with standardized LC-MS protocols .
- Variable Identification: Monitor trace metal contamination (e.g., Fe³⁺ accelerates degradation) via ICP-MS .
- Literature Reconciliation: Compare datasets from independent labs (e.g., NIST vs. academic studies) to identify methodological discrepancies .
Data Contradictions Table:
| Parameter | Source A (NIST) | Source B (Academic) | Resolution Strategy |
|---|---|---|---|
| Hydrolysis t₁/₂ | 8.2 hr | 3.5 hr | Validate buffer purity |
| LogP | 2.9 | 3.4 | Use shake-flask method |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
